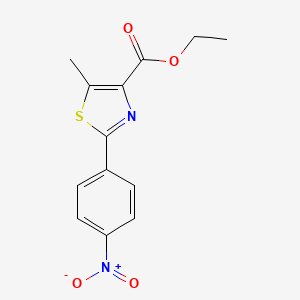
3-Amino-2-(trifluoromethyl)isonicotinic acid
描述
3-Amino-2-(trifluoromethyl)isonicotinic acid is an organic compound with the molecular formula C7H5F3N2O2 It is a derivative of isonicotinic acid, characterized by the presence of an amino group at the third position and a trifluoromethyl group at the second position on the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-(trifluoromethyl)isonicotinic acid typically involves the following steps:
Starting Material: The synthesis begins with 4-trifluoromethyl nicotinic acid.
Acylation Condensation: The starting material undergoes acylation condensation.
Hofmann Degradation: This is followed by Hofmann degradation.
Hydrolysis and Esterification: The product is then subjected to hydrolysis and esterification reactions to yield 3-amino isonicotinic acid methyl ester.
Industrial Production Methods: In an industrial setting, the synthesis involves the use of readily available raw materials and mild reaction conditions. The process is designed to be cost-effective, with high yield and minimal waste. The repeated application of thionyl chloride reaction liquid improves the utilization rate of raw materials, reducing resource waste and pollution .
化学反应分析
Types of Reactions: 3-Amino-2-(trifluoromethyl)isonicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions.
Reduction: It can also be reduced using appropriate reducing agents.
Substitution: The amino and trifluoromethyl groups can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .
科学研究应用
3-Amino-2-(trifluoromethyl)isonicotinic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: It is explored for its potential use in drug development, particularly in the synthesis of pharmaceutical agents.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals .
作用机制
The mechanism of action of 3-Amino-2-(trifluoromethyl)isonicotinic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with target proteins, influencing their activity. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Picolinic Acid: An isomer with the carboxylic acid group at the second position.
Nicotinic Acid: An isomer with the carboxylic acid group at the third position.
Isonicotinic Acid: An isomer with the carboxylic acid group at the fourth position.
Uniqueness: 3-Amino-2-(trifluoromethyl)isonicotinic acid is unique due to the presence of both an amino group and a trifluoromethyl group on the pyridine ring. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it valuable for various applications .
属性
IUPAC Name |
3-amino-2-(trifluoromethyl)pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O2/c8-7(9,10)5-4(11)3(6(13)14)1-2-12-5/h1-2H,11H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKHCRNAXCJTPQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C(=O)O)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(5-bromopyridin-3-yl)methyl]-N-butylcyclopropanamine](/img/structure/B1411969.png)
amine](/img/structure/B1411973.png)
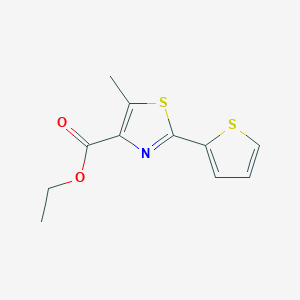

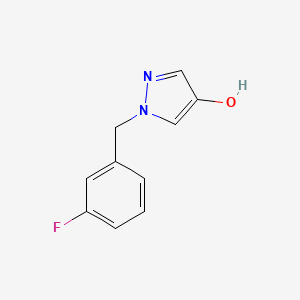
![1-[(5-Bromopyridin-2-yl)methyl]azepane](/img/structure/B1411979.png)
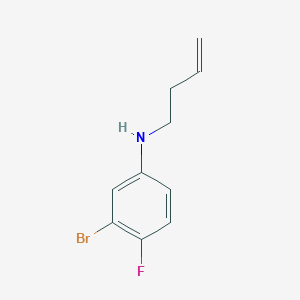
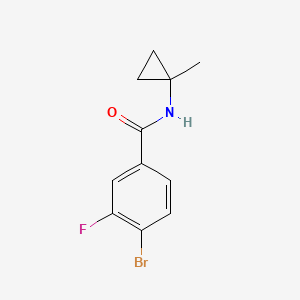
![N-[(2-chloropyridin-3-yl)methyl]-N-methylcyclobutanamine](/img/structure/B1411982.png)
![Cyclopropyl-[5-(4-trifluoromethyl-phenyl)-pyridin-3-ylmethyl]-amine](/img/structure/B1411984.png)
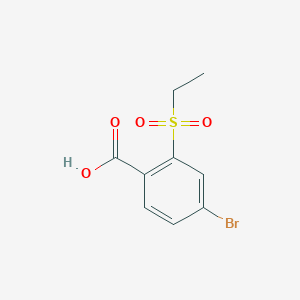
![Cyclopropyl-[5-(4-fluoro-phenyl)-pyridin-3-ylmethyl]-amine](/img/structure/B1411986.png)
